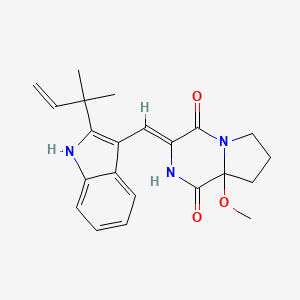
Brevianamide R
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of brevianamide R involves several steps, often starting from simpler precursors. One common synthetic route involves the use of tryptophan and proline as starting materials . The process typically includes a series of cyclization and oxidation reactions to form the characteristic bicyclo[2.2.2]diazaoctane core .
Analyse Des Réactions Chimiques
Brevianamide R undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like oxaziridines and reducing agents such as sodium borohydride . Major products formed from these reactions often include derivatives with modified functional groups, which can exhibit different biological activities .
Applications De Recherche Scientifique
In chemistry, it serves as a model compound for studying complex natural product synthesis and biosynthetic pathways . In biology and medicine, brevianamide R and its derivatives have shown promise as insecticidal agents and potential therapeutic compounds . Additionally, this compound has been investigated for its cytotoxic effects on mammalian cells, making it a candidate for cancer research .
Mécanisme D'action
The mechanism of action of brevianamide R involves its interaction with specific molecular targets and pathways. Studies suggest that this compound exerts its effects through the modulation of enzyme activity and disruption of cellular processes . The compound’s unique structure allows it to bind to target proteins and interfere with their normal function, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Brevianamide R is structurally similar to other brevianamides, such as brevianamide A and brevianamide B . These compounds share the bicyclo[2.2.2]diazaoctane core but differ in their functional groups and stereochemistry . Compared to other brevianamides, this compound is unique due to its specific configuration and biological activity . Similar compounds include paraherquamides and malbrancheamides, which also belong to the class of bicyclo[2.2.2]diazaoctane alkaloids .
Propriétés
Formule moléculaire |
C22H25N3O3 |
|---|---|
Poids moléculaire |
379.5 g/mol |
Nom IUPAC |
(3Z)-8a-methoxy-3-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methylidene]-7,8-dihydro-6H-pyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C22H25N3O3/c1-5-21(2,3)18-15(14-9-6-7-10-16(14)23-18)13-17-19(26)25-12-8-11-22(25,28-4)20(27)24-17/h5-7,9-10,13,23H,1,8,11-12H2,2-4H3,(H,24,27)/b17-13- |
Clé InChI |
RRSWIGIDOYZHAH-LGMDPLHJSA-N |
SMILES isomérique |
CC(C)(C=C)C1=C(C2=CC=CC=C2N1)/C=C\3/C(=O)N4CCCC4(C(=O)N3)OC |
SMILES canonique |
CC(C)(C=C)C1=C(C2=CC=CC=C2N1)C=C3C(=O)N4CCCC4(C(=O)N3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-3-(ethylamino)-6-ethylazaniumylidene-5-sulfoxanthene-4-sulfonate](/img/structure/B12378597.png)
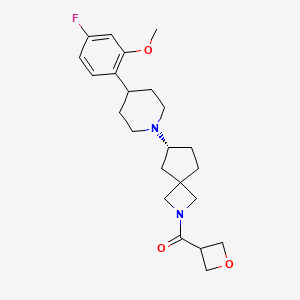
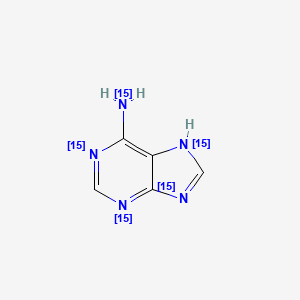
![(2S)-2-[(3R,3aR,5aR,7R,8S,10aS,10bS)-8-[(2R)-1,2-dihydroxypropan-2-yl]-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid](/img/structure/B12378612.png)
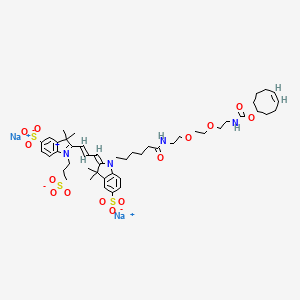

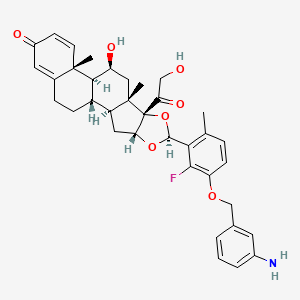


![Acetic acid;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B12378661.png)

![[(1R,6S,8S,10S,12R)-8-methyl-3-methylidene-4,14-dioxo-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-en-12-yl] acetate](/img/structure/B12378666.png)

![3-fluoro-N-[3-(2-fluorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-ylidene]benzamide](/img/structure/B12378684.png)
